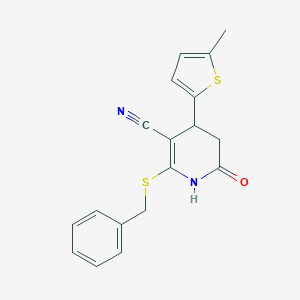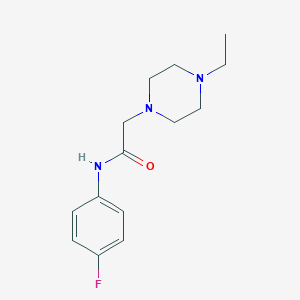
2-(Benzylsulfanyl)-4-(5-methyl-2-thienyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzylsulfanyl)-4-(5-methyl-2-thienyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is an important chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BTOT and is a derivative of pyridine. The synthesis of BTOT is a complex process that requires specific conditions and reagents.
作用机制
The mechanism of action of BTOT is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cell proliferation and survival. BTOT has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
BTOT has been shown to exhibit cytotoxic effects on cancer cells, but it does not affect normal cells. It has also been reported to modulate the immune system by increasing the production of cytokines and chemokines. Additionally, BTOT has been shown to inhibit the growth of bacteria and viruses.
实验室实验的优点和局限性
One of the advantages of using BTOT in lab experiments is its high potency against cancer cells. However, one of the limitations is its complex synthesis method, which requires specific reagents and conditions. Additionally, BTOT has poor solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several potential future directions for the research and development of BTOT. One area of interest is the synthesis of analogs of BTOT with improved properties such as solubility and potency. Additionally, the development of targeted drug delivery systems using BTOT could improve its efficacy and reduce its toxicity. Finally, the investigation of the mechanism of action of BTOT could lead to the discovery of new targets for cancer therapy.
合成方法
The synthesis of BTOT involves a multi-step process that requires the use of specific reagents and conditions. The first step involves the reaction of 2-mercaptobenzyl chloride with 2-amino-5-methylthiophene to form 2-(benzylsulfanyl)-4-(5-methyl-2-thienyl)-1,3-thiazole. This intermediate is then reacted with ethyl cyanoacetate to form 2-(benzylsulfanyl)-4-(5-methyl-2-thienyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile. The final product is obtained after purification using column chromatography.
科学研究应用
BTOT has potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, BTOT has been shown to exhibit promising anticancer activity against various cancer cell lines. It has also been reported to possess antimicrobial and antiviral properties. Additionally, BTOT has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
属性
产品名称 |
2-(Benzylsulfanyl)-4-(5-methyl-2-thienyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile |
|---|---|
分子式 |
C18H16N2OS2 |
分子量 |
340.5 g/mol |
IUPAC 名称 |
6-benzylsulfanyl-4-(5-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C18H16N2OS2/c1-12-7-8-16(23-12)14-9-17(21)20-18(15(14)10-19)22-11-13-5-3-2-4-6-13/h2-8,14H,9,11H2,1H3,(H,20,21) |
InChI 键 |
YXDPOZKIQXDEJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(S1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B259092.png)
![1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)
![4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid](/img/structure/B259097.png)
![N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide](/img/structure/B259098.png)
![N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B259101.png)

![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259110.png)

![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)

![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)